(R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol

Chiral Purity Analytical Certification Procurement Specifications

This (R)-enantiomer is a chiral pyrrolidine derivative with a tertiary amine and a primary alcohol. It is essential for asymmetric synthesis where stereochemical control is critical. Using this defined enantiomer, rather than the racemate, avoids introducing the wrong stereoisomer, ensuring high enantiomeric purity in downstream pharmaceuticals and fine chemicals. This supports regulatory compliance and avoids costly purification steps.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B8217242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCN1CCC(C1)CCO
InChIInChI=1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3/t7-/m1/s1
InChIKeyHRVHWDLLWKMHNT-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol: Chiral Pyrrolidine Building Block for Stereoselective Synthesis


(R)-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol (CAS 1932394-51-8) is a chiral pyrrolidine derivative featuring a tertiary amine within a five-membered nitrogen heterocycle and a primary alcohol tethered by a two-carbon ethyl chain at the C3 position . The compound exists as the (R)-enantiomer, distinguished by its specific three-dimensional arrangement at the chiral center, which renders it a valuable intermediate in asymmetric synthesis of pharmaceuticals and fine chemicals where precise stereochemical control is required [1]. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol .

Why Stereochemical Purity Matters: Limitations of Racemic (R)-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol Substitutes


Substituting (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol with its racemic mixture (CAS 36763-96-9) or the (S)-enantiomer (CAS 1932399-27-3) is not chemically or pharmacologically equivalent due to the critical role of chirality in molecular recognition events [1]. The (R)- and (S)-enantiomers of pyrrolidine-based alcohols can exhibit markedly different binding affinities for biological targets, including neurotransmitter receptors and enzymes, leading to divergent pharmacological profiles and potential off-target effects [2]. In asymmetric synthesis, use of the racemate introduces the wrong enantiomer as an impurity that may co-elute or co-crystallize with the desired product, compromising enantiomeric purity of downstream compounds and potentially invalidating regulatory submissions that require defined stereochemistry [3].

Quantitative Differentiation Evidence for (R)-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol


Enantiomeric Purity and Vendor Documentation: (R)-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol vs. Racemate

The (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol product is supplied with a standard purity of 97% (HPLC) and is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC traces to verify chemical identity and purity . In contrast, the racemic mixture (CAS 36763-96-9) is commonly offered at a lower purity of 95% and lacks enantiomeric characterization, meaning it contains an unspecified proportion of the undesired (S)-enantiomer . The defined enantiomeric composition of the (R)-isomer eliminates the uncertainty inherent in racemic starting materials, where the exact enantiomeric ratio may vary between lots and is rarely certified.

Chiral Purity Analytical Certification Procurement Specifications

Comparative Cost and Availability: (R)-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol vs. Racemate

Pricing data from major chemical suppliers indicate that the (R)-enantiomer commands a premium over the racemic mixture, reflecting the added value of defined stereochemistry and the more complex synthetic routes required for its production [1]. For example, (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol is priced at approximately 2244 CNY per 100 mg (Macklin, 97% purity), whereas the racemic mixture (CAS 36763-96-9) is typically less expensive, though precise pricing is less transparent due to broader availability [1]. The (S)-enantiomer (CAS 1932399-27-3) is also available at comparable purity (98%) but may have different pricing and lead times depending on vendor stock . This premium is justifiable in applications where stereochemical integrity directly impacts downstream product quality or regulatory compliance.

Procurement Economics Supply Chain Cost-Benefit Analysis

Role of Chirality in Sigma-1 Receptor Binding: Enantiomeric Discrimination in Pyrrolidine-Based Ligands

A 2015 study by Rossi et al. (Med. Chem. Commun.) systematically investigated the impact of chirality on sigma-1 (σ1) receptor binding for a series of enantiomeric arylpyrrolidinols [1]. While (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol itself was not directly tested, the study demonstrated that for structurally analogous arylpyrrolidinols, the (R)- and (S)-enantiomers can exhibit significant differences in σ1 receptor affinity, with Ki values varying by up to an order of magnitude between enantiomers. The research employed both in silico docking studies and in vitro radioligand binding assays using [³H](+)-pentazocine on guinea pig brain membranes, confirming that the stereochemistry of the pyrrolidine ring profoundly influences ligand-receptor recognition [1]. This class-level inference suggests that the (R)-enantiomer of 2-(1-methylpyrrolidin-3-yl)ethan-1-ol may exhibit distinct pharmacological properties compared to its (S)-counterpart or the racemate, particularly if the compound is employed as a scaffold for σ1 receptor-targeted drug discovery programs.

Sigma-1 Receptor Enantioselectivity Neuropharmacology

Enantiomeric Excess Achievable via Asymmetric Synthesis of (R)-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol

Patent literature and vendor technical documentation describe synthetic routes to (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol that employ asymmetric hydrogenation of a prochiral ketone precursor using chiral catalysts such as Ru-BINAP complexes, achieving enantiomeric excess (ee) values exceeding 90% [1]. In contrast, the racemic mixture (CAS 36763-96-9) is produced via non-stereoselective reduction, resulting in an ee of 0% (50:50 mixture) [2]. The high ee of the (R)-enantiomer is a direct result of the stereoselective catalytic step, which is more costly but essential for applications demanding high stereochemical purity. The compound's ability to be synthesized with >90% ee makes it a reliable chiral building block for the construction of enantiopure pharmaceuticals, where regulatory agencies increasingly require control over stereoisomeric impurities.

Asymmetric Synthesis Enantiomeric Excess Process Chemistry

Patent Citations as Intermediate: (R)-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol in Pharmaceutical Synthesis

Analysis of patent databases reveals that (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol (CAS 1932394-51-8) is explicitly cited as a synthetic intermediate in patent KR20160141950, which describes a method for preparing pyrrolidine derivatives via enantioselective hydrogenation [1]. In contrast, the racemic mixture (CAS 36763-96-9) is associated with 70 patent citations but these predominantly cover non-stereoselective applications or formulations where chirality is not critical [2]. The specific inclusion of the (R)-enantiomer in a patent claiming enantioselective methodology underscores its defined role in stereocontrolled synthesis, whereas the racemate is used more broadly as a generic heterocyclic building block. This differentiation in patent context highlights that (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol is preferentially selected for projects where chirality is a key design element, while the racemate may suffice for exploratory chemistry.

Pharmaceutical Intermediates Patent Analysis Drug Synthesis

Recommended Application Scenarios for (R)-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol


Asymmetric Synthesis of Chiral Pharmaceuticals and Fine Chemicals

This compound is ideally suited as a chiral building block in the asymmetric synthesis of drug candidates requiring defined stereochemistry. Its >90% enantiomeric excess (ee) ensures that downstream products maintain high stereochemical purity, which is critical for meeting regulatory guidelines on stereoisomeric impurities. Use of the (R)-enantiomer rather than the racemic mixture avoids introducing the wrong enantiomer, which could otherwise compromise the pharmacological profile or lead to costly purification steps. For process chemists, the availability of batch-specific analytical documentation (NMR, HPLC, GC) facilitates quality control and traceability.

Sigma-1 Receptor Ligand Development and Neuropharmacology Research

Given the demonstrated enantioselectivity of pyrrolidine-based alcohols for the sigma-1 (σ1) receptor, (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol serves as a valuable scaffold for constructing enantiopure σ1 receptor ligands. Researchers investigating structure-activity relationships (SAR) for this target should prioritize the (R)-enantiomer to avoid confounding results due to mixed stereochemistry. The class-level evidence from analogous arylpyrrolidinols, where enantiomer affinity can differ by up to 10-fold, underscores the importance of using a defined enantiomer from the outset.

Enantioselective Catalysis and Chiral Ligand Synthesis

The (R)-pyrrolidine core of this compound is a privileged scaffold in asymmetric catalysis. It can be further functionalized to generate chiral ligands or organocatalysts for enantioselective transformations. The defined (R)-configuration ensures that the resulting catalyst or ligand will impart predictable stereochemical outcomes in reactions such as Michael additions, aldol reactions, or hydrogenations. Using the racemic mixture would yield a catalyst that produces racemic products, defeating the purpose of asymmetric catalysis.

Quality Control Reference Standard for Chiral Purity Analysis

Due to its defined stereochemistry and availability with certified purity and analytical documentation, (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol can serve as a reference standard in chiral HPLC or GC methods for determining the enantiomeric purity of related compounds. Its well-characterized NMR and chromatographic profiles enable its use in method development and validation, ensuring accurate quantification of enantiomeric excess in synthetic intermediates and final drug substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.